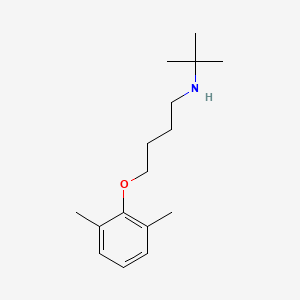![molecular formula C19H16Cl2N2O2S B4957066 N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4957066.png)
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide, also known as DTT-001, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DTT-001 is a thiazole derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has also been shown to inhibit the growth of bacteria and fungi by disrupting the cell membrane.
Biochemical and Physiological Effects:
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Additionally, N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which provides an opportunity for new discoveries. Additionally, N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has shown promising results in various studies, which makes it an attractive candidate for further research. However, N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has some limitations for lab experiments. It is a complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, the mechanism of action of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is not fully understood, which makes it challenging to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide. One potential direction is to investigate its potential use in the treatment of cancer. Further studies could investigate the mechanism of action of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide and its effects on different types of cancer cells. Another potential direction is to investigate its potential use in the treatment of neurodegenerative diseases. Further studies could investigate its effects on cognitive function and its potential to slow the progression of these diseases. Additionally, further studies could investigate the potential of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide as an antimicrobial agent and its effects on different strains of bacteria and fungi.
Méthodes De Synthèse
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has been synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzylamine with 2-bromoacetic acid to form 2-(2,4-dichlorobenzylamino)acetic acid. This intermediate is then reacted with thioamide to form N-(2,4-dichlorobenzyl)-1,3-thiazol-2-amine. The final step involves the reaction of N-(2,4-dichlorobenzyl)-1,3-thiazol-2-amine with 4-methoxyphenylacetyl chloride to form N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide.
Applications De Recherche Scientifique
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties by inducing apoptosis in cancer cells. N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has also been shown to have antimicrobial activity against various strains of bacteria and fungi. Additionally, N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2S/c1-25-15-6-2-12(3-7-15)8-18(24)23-19-22-11-16(26-19)9-13-4-5-14(20)10-17(13)21/h2-7,10-11H,8-9H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMXISDPHVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethoxy-4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4956988.png)


![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4957004.png)
![2-[3-(4-morpholinylmethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4957016.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4957030.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4957038.png)
![1-(2,3-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B4957040.png)

![methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4957059.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene)](/img/structure/B4957082.png)